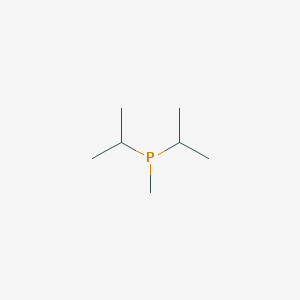
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a 1-methyl-2,2-dichlorovinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with 1-methyl-2,2-dichlorovinyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of 1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the vinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(1-Methyl-2,2-dichlorovinyl)-4-aminobenzene.
Substitution: Formation of substituted vinyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. The vinyl group can also participate in electrophilic addition reactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
1-(1-Methyl-2,2-dichlorovinyl)-4-aminobenzene: Similar structure but with an amine group instead of a nitro group.
1-(1-Methyl-2,2-dichlorovinyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a 1-methyl-2,2-dichlorovinyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C9H7Cl2NO2 |
|---|---|
分子量 |
232.06 g/mol |
IUPAC名 |
1-(1,1-dichloroprop-1-en-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(9(10)11)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 |
InChIキー |
SMGAZNSAVNPGOE-UHFFFAOYSA-N |
正規SMILES |
CC(=C(Cl)Cl)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




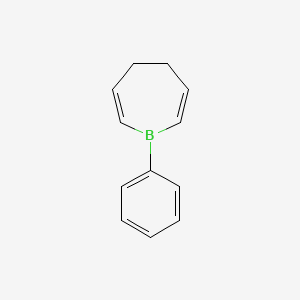

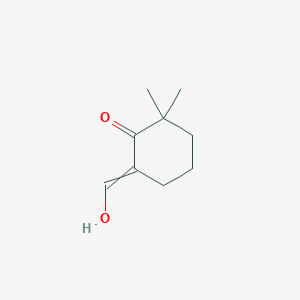
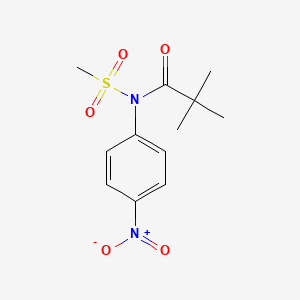
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)


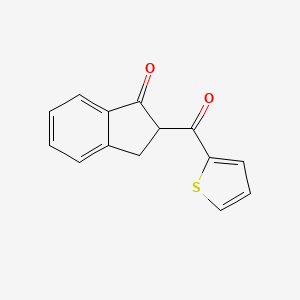
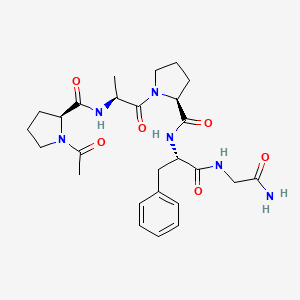
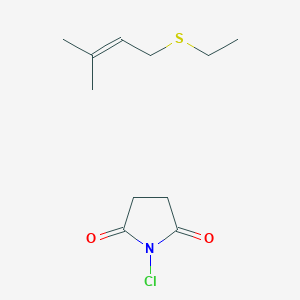
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)
